molecular formula C9H16ClNO2 B2743963 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride CAS No. 37942-83-9

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride

Cat. No.: B2743963
CAS No.: 37942-83-9
M. Wt: 205.68
InChI Key: PZLGVJSDQLUGBX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 and a molecular weight of 205.68 g/mol . It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a pharmacophore in drug design.

    Industry: It is used in the development of new materials with unique properties

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the compound 2,2-bis(bromomethyl)-1,3-propanediol. This compound undergoes a series of reactions, including protection of hydroxyl groups, cyclization, and introduction of the amino group . The overall yield of this synthesis is around 31% .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique spirocyclic structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart is its specific spirocyclic structure, which provides unique steric and electronic properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

IUPAC Name

6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c10-5-6-1-9(2-6)3-7(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLGVJSDQLUGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37942-83-9
Record name 6-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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